3-(4-Bromobenzoyl)azetidine hydrochloride
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Overview
Description
3-(4-Bromobenzoyl)azetidine hydrochloride is a chemical compound with the CAS Number: 1864074-80-5 and a molecular weight of 276.56 . Its IUPAC name is azetidin-3-yl (4-bromophenyl)methanone hydrochloride .
Synthesis Analysis
Azetidines, such as 3-(4-Bromobenzoyl)azetidine hydrochloride, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The linear formula of 3-(4-Bromobenzoyl)azetidine hydrochloride is C10H11BrClNO . The InChI code is 1S/C10H10BrNO.ClH/c11-9-3-1-7 (2-4-9)10 (13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
3-(4-Bromobenzoyl)azetidine hydrochloride is stored at room temperature .Scientific Research Applications
Synthesis and Process Development
- 3-(Bromoethynyl)azetidine is a highly energetic building block used for the production of an Active Pharmaceutical Ingredient (API). A four-step, scalable synthesis sequence for this compound has been developed, highlighting its potential in pharmaceutical manufacturing. The safety and energetic properties of its hydrochloride salt have been thoroughly investigated, demonstrating the importance of counterions in mitigating energetic properties for safer handling (Kohler et al., 2018).
Application in Medicinal Chemistry
- Azetidine derivatives, such as 3-(4-Bromobenzoyl)azetidine hydrochloride, show versatility in medicinal chemistry. Their reactivity with various nucleophiles has been explored for the stereoselective preparation of diverse azaheterocycles. This highlights their potential as valuable templates for drug discovery (Mollet et al., 2011).
Contribution to Antibacterial Agents
- Azetidinylquinolones, incorporating azetidine derivatives like 3-(4-Bromobenzoyl)azetidine hydrochloride, have been synthesized and evaluated for their antibacterial activity. Their structure-activity relationship studies shed light on their potential as potent antibacterial agents (Frigola et al., 1995).
Role in Antimicrobial Activity
- Novel azetidinone derivatives, which may include compounds related to 3-(4-Bromobenzoyl)azetidine hydrochloride, have been synthesized and tested for antimicrobial activity. Their significant actions as antimicrobial agents indicate the importance of azetidine derivatives in the development of new antimicrobial drugs (Sahib, 2018).
Safety and Hazards
The safety information for 3-(4-Bromobenzoyl)azetidine hydrochloride indicates that it should be handled with care to avoid contact with eyes, skin, or clothing . Ingestion and inhalation should be avoided, and containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .
Future Directions
properties
IUPAC Name |
azetidin-3-yl-(4-bromophenyl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBLVAZCZRKNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=C(C=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzoyl)azetidine hydrochloride |
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